1,3-Diiodotetrafluorobenzene

描述

Contextualization within Polyfluoroaromatic Chemistry and Halogenated Compounds Research

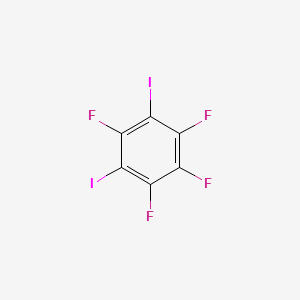

1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound, distinguished by a benzene (B151609) ring substituted with four fluorine atoms and two iodine atoms at the 1 and 3 positions. cymitquimica.comnih.gov Its structure situates it firmly within the fields of polyfluoroaromatic and halogenated compounds research. The presence of highly electronegative fluorine atoms significantly influences the molecule's properties, enhancing the ability of the iodine atoms to act as potent halogen bond donors. nih.govsemanticscholar.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org In polyfluoroaromatic compounds like this compound, the electron-withdrawing fluorine atoms increase the positive electrostatic potential (the "σ-hole") on the iodine atoms, strengthening their capacity for halogen bonding. mdpi.com This enhanced donor capability makes perfluorinated iodobenzenes, including the diiodotetrafluorobenzene isomers, ideal and widely studied building blocks in supramolecular chemistry and crystal engineering. nih.govsemanticscholar.orgoup.com Research in this area focuses on understanding how these strong, directional interactions can be used to construct complex, ordered molecular assemblies. mdpi.com

Significance of this compound as a Research Compound

The primary significance of this compound in a research context lies in its role as a "tecton" or building block for the rational design and synthesis of cocrystals and other supramolecular structures. mdpi.comrsc.org Its ability to form strong and reliable halogen bonds with a wide range of halogen-bond acceptors—including nitrogen, oxygen, and sulfur atoms—makes it an invaluable tool in crystal engineering. oup.comacs.orgiucr.org

Researchers utilize this compound to construct multi-component assemblies with specific architectures and functionalities. oup.com For instance, it has been used as a coformer to direct the photoreactivity of other molecules within a crystal, demonstrating its ability to control chemical reactions in the solid state. nih.gov The compound's "bent" geometry, a direct result of the meta-positioning of the iodine atoms, offers a distinct alternative to its linear isomer, allowing for the creation of different and more complex supramolecular patterns beyond simple linear chains. researchgate.net This control over the assembly of molecules is critical for developing new materials with desired optical, electronic, or physical properties.

Isomeric Comparisons: this compound vs. 1,2- and 1,4-Diiodotetrafluorobenzene (B1199613) in Research Contexts

The three isomers of diiodotetrafluorobenzene—1,2-, 1,3-, and 1,4-diiodotetrafluorobenzene—serve as a powerful illustration of how molecular geometry dictates supramolecular structure and, consequently, research applications. researchgate.net While chemically similar, their distinct arrangements of iodine atoms on the tetrafluorobenzene ring lead to significant differences in how they assemble in the solid state. rsc.orgacs.org

The 1,4-isomer is linear, which strongly favors the formation of predictable, one-dimensional (1D) infinite chains or two-dimensional (2D) networks through directional C–I···N or C–I···O halogen bonds. uq.edu.au This linearity has made it a popular choice for constructing robust supramolecular assemblies. nih.govsemanticscholar.org

In contrast, the 1,3-isomer possesses a bent geometry. This angular disposition of the two iodine atoms disrupts the formation of simple linear chains, leading to more complex and often less predictable supramolecular architectures, such as zigzag chains or discrete assemblies. researchgate.net This unique geometry can be exploited to create different packing arrangements and to study the interplay of multiple non-covalent interactions. For example, in a cocrystal with hexamethylbenzene (B147005), the specific geometry of this compound leads to the formation of a unique sandwiched-layer structure, a feature not observed with the other isomers. mdpi.com

The 1,2-isomer, also having a bent geometry, is used in studies of halogen bonding, where it often forms zigzag chains in cocrystals. acs.orgresearchgate.net The proximity of the two iodine atoms can also lead to unique interactions, such as the formation of supramolecular double helices driven by strong, bifurcated iodine bonds. smolecule.com

A study involving a platinum(II) complex demonstrated that the geometry of the diiodotetrafluorobenzene isomer alone could control the reactivity of the metal center. rsc.org When cocrystallized with the linear 1,4-isomer, the platinum atom acted as an electrophile; however, with the bent 1,3-isomer, it functioned as a nucleophile, forming I···Pt halogen bonds. rsc.org This highlights the profound impact of isomerism on chemical behavior and its utility in the rational design of functional materials.

| Isomer | Molecular Geometry | Typical Supramolecular Architecture | Key Research Applications | Reference |

|---|---|---|---|---|

| 1,2-Diiodotetrafluorobenzene | Bent (ortho) | Zigzag chains, supramolecular double helices | Studies of bifurcated halogen bonds, formation of complex helices, precursor for dilithiotetrafluorobenzene | acs.orgsmolecule.com |

| This compound | Bent (meta) | Disrupted/complex networks, sandwiched layers, discrete assemblies | Creating non-linear architectures, controlling metal-site reactivity, directing solid-state reactions | mdpi.comrsc.orgnih.gov |

| 1,4-Diiodotetrafluorobenzene | Linear (para) | Linear, directional 1D chains and 2D networks | Constructing predictable and robust supramolecular materials, crystal engineering of functional materials | acs.orguq.edu.au |

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Supramolecular Chemistry | Forms a unique sandwiched-layer cocrystal with hexamethylbenzene, driven by C–I···F and π···π stacking interactions. | Demonstrates how the specific geometry of the 1,3-isomer can direct the formation of unexpected and complex solid-state structures not seen with other isomers. | mdpi.com |

| Crystal Engineering | Acts as a halogen-bond donor coformer with trans-1,2-bis(2-pyridyl)ethylene, directing a [2+2] photodimerization in the solid state. | Shows that the compound can be used to control the stereospecific outcome of a chemical reaction by pre-organizing reactants within a crystal lattice. | nih.gov |

| Organometallic Chemistry | The bent geometry of this compound forces a platinum(II) center to act as a nucleophile, forming I···Pt halogen bonds. | Illustrates that isomer geometry can switch the electrophilic/nucleophilic behavior of a metal site, a key finding for designing catalysts and functional materials. | rsc.org |

| Non-covalent Interactions | The solid-state structure of pure this compound (a liquid at room temperature) was determined, revealing distinct layered patterns. | Provides fundamental structural data for an important halogen-bond donor, aiding computational analysis and prediction of crystal habits. | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,5-tetrafluoro-4,6-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)5(11)4(10)6(12)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJBAXUUZIEJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)F)I)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67815-57-0 | |

| Record name | 1,3-Diiodotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes for 1,3-Diiodotetrafluorobenzene

The synthesis of this compound can be achieved through several advanced routes, primarily involving halogenation reactions and multi-step sequences.

Halogenation of Tetrafluorobenzene and Related Fluorinated Aromatic Systems

Direct halogenation of tetrafluorobenzene is a common method for synthesizing diiodotetrafluorobenzene isomers. This electrophilic substitution reaction is influenced by the strong electron-withdrawing nature of the fluorine atoms, which deactivates the benzene (B151609) ring but directs iodination to specific positions. The reaction typically employs an iodinating agent in the presence of a Lewis acid catalyst.

While direct iodination of 1,2,3,5-tetrafluorobenzene (B1583067) would be the most direct route, information from available research often discusses the halogenation of the more common 1,2,4,5-tetrafluorobenzene (B1209435) to produce 1,4-diiodotetrafluorobenzene (B1199613). For the synthesis of the 1,3-isomer, a different precursor or a multi-step approach is generally necessary.

Multi-step Reaction Sequences for Synthesis

Multi-step reaction sequences offer a more controlled approach to the synthesis of this compound, allowing for the precise placement of the iodine atoms. One documented multi-step synthesis involves the following general steps, although specific reagents and conditions may vary:

Starting Material Preparation : The synthesis may begin with a precursor that already has the desired 1,3-substitution pattern of other functional groups.

Introduction of Iodine : This can be achieved through various methods, such as a Sandmeyer-type reaction on a corresponding diamine or through metal-halogen exchange reactions.

For instance, a related compound, 1,2-diiodotetrafluorobenzene, has been synthesized through a multi-step process involving the heating of 1-chloro-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene over aluminum oxide, followed by hydrogenation and subsequent treatment with fuming sulfuric acid and iodine. smolecule.com While this specific example yields the 1,2-isomer, it illustrates the complexity and multi-step nature that can be involved in synthesizing specific diiodotetrafluorobenzene isomers.

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and the formation of key intermediate compounds.

A plausible precursor for the synthesis of this compound is 1,2,3,5-tetrafluorobenzene . chemsrc.com This starting material possesses the correct fluorine substitution pattern to potentially direct iodination to the 1 and 3 positions. Another potential precursor is 1,3-dibromotetrafluorobenzene , which could undergo a halogen exchange reaction to replace the bromine atoms with iodine. sigmaaldrich.com

Intermediates in the synthesis can include organometallic species. For example, in related syntheses, dilithiotetrafluorobenzene has been formed as an intermediate through the treatment of diiodotetrafluorobenzene with methyllithium. smolecule.com Similar organometallic intermediates could be involved in pathways leading to the 1,3-isomer.

| Precursor/Intermediate | Role in Synthesis |

| 1,2,3,5-Tetrafluorobenzene | Potential starting material for direct iodination. chemsrc.com |

| 1,3-Dibromotetrafluorobenzene | Potential precursor for halogen exchange reactions. sigmaaldrich.com |

| Dilithiotetrafluorobenzene | Example of a reactive intermediate in related syntheses. smolecule.com |

Industrial and Laboratory Scale Synthesis Considerations for Research Applications

The considerations for synthesizing this compound differ significantly between laboratory and industrial scales, particularly for research applications where high purity is often required.

Laboratory Scale Synthesis:

At the laboratory scale, the focus is often on achieving high purity and yield for specific research purposes. kewaunee.in Synthesis is typically performed in batch processes using standard laboratory glassware. arborpharmchem.com Purification methods are crucial and often involve techniques like column chromatography on silica (B1680970) gel with non-polar eluents to separate the desired isomer from any byproducts. Recrystallization is another common method to obtain high-purity crystals suitable for applications like X-ray crystallography. The flexibility of laboratory-scale synthesis allows for the exploration of various reaction conditions and purification techniques to optimize the final product's quality. arborpharmchem.com

Industrial Scale Synthesis:

Industrial-scale production prioritizes cost-effectiveness, safety, and efficiency. arborpharmchem.com While specific industrial processes for this compound are not widely documented, general principles for scaling up halogenation reactions apply. Continuous-flow reactors might be employed to allow for better temperature control and reduced waste. Post-synthesis purification on an industrial scale would likely involve methods such as fractional distillation to separate isomers and byproducts. The transition from laboratory to industrial scale presents challenges in maintaining product quality while increasing production volume and ensuring the safety of handling larger quantities of chemicals. kewaunee.in

| Scale | Key Considerations | Common Techniques |

| Laboratory | High purity, yield, flexibility in methodology. kewaunee.inarborpharmchem.com | Batch reactions, column chromatography, recrystallization. arborpharmchem.com |

| Industrial | Cost-effectiveness, safety, scalability, efficiency. arborpharmchem.com | Continuous-flow reactors, fractional distillation. |

Reactivity and Reaction Mechanisms in Academic Contexts

Halogen Bonding Interactions of 1,3-Diiodotetrafluorobenzene

Fundamental Principles of Halogen Bonding and its Enhancement by Fluorination

Halogen bonding (XB) is a non-covalent interaction that has emerged as a significant tool in supramolecular chemistry and crystal engineering. This interaction occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic (electron-rich) site on another molecule. acs.orgnih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the remainder of the molecule and X is a halogen). nih.govnih.gov This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen atom. acs.org

The strength and directionality of halogen bonds are key features that make them valuable in the design of complex molecular assemblies. The strength of the interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. scholaris.ca Fluorine, being the most electronegative and least polarizable halogen, typically does not act as a halogen bond donor except when bonded to a very strong electron-withdrawing group. scholaris.ca The interaction is highly directional, with the R-X···Y angle (where Y is the nucleophile) typically approaching 180°. scholaris.ca

The introduction of electron-withdrawing substituents onto the aromatic ring that bears the halogen atom significantly enhances the halogen bond strength. savemyexams.com Fluorine atoms, being highly electronegative, are particularly effective in this role. savemyexams.com By withdrawing electron density from the aromatic ring, the fluorine substituents inductively increase the positive character of the σ-hole on the iodine atoms. mdpi.com This enhancement makes perfluorinated iodobenzenes, such as this compound, potent halogen bond donors. savemyexams.com The tunability of halogen bond strength through fluorination is a critical aspect of their application in creating robust and predictable supramolecular structures. researchgate.net

This compound as a Halogen Bond Donor

This compound is a notable halogen bond donor in the field of crystal engineering. Its two iodine atoms, activated by the four electron-withdrawing fluorine atoms on the benzene (B151609) ring, are capable of forming strong and directional halogen bonds with a variety of nucleophilic species. These include nitrogen-containing heterocycles, ethers, and anions. acs.org

The geometry of this compound, with the iodine atoms in a meta-arrangement, results in a bent or angular disposition of the halogen bond donor sites. This contrasts with its linear isomer, 1,4-diiodotetrafluorobenzene (B1199613), and can lead to the formation of different and often more complex supramolecular architectures, such as zig-zag chains or discrete molecular assemblies, rather than simple linear chains. acs.org

In co-crystals with ditopic halogen bond acceptors like certain pyrimidine (B1678525) derivatives, this compound can form one-dimensional zig-zag supramolecular polymers. acs.org It has also been successfully used in the synthesis of halogen-bonded metal-organic co-crystals, for instance, with octahedral CoCl2L2 complexes (where L is 2,2'-bipyridine (B1663995) or 1,10-phenanthroline), forming architectures governed by Cl···I halogen bonds. savemyexams.com The less frequent use of the 1,3-isomer compared to the 1,4-isomer in crystal engineering highlights the unique structural outcomes it can produce.

| Halogen Bond Acceptor Type | Resulting Supramolecular Architecture with 1,3-DITFB | Reference |

| Ditopic Pyrimidines | Zig-zag one-dimensional polymers | acs.org |

| Octahedral Metal Complexes | Zero-, one-, two-, and three-dimensional networks | savemyexams.com |

| Thiones and Selones | Chains, rings, and sheets | researchgate.net |

Bifurcated Halogen Bonds Involving this compound

A bifurcated halogen bond occurs when one halogen atom interacts simultaneously with two nucleophilic sites, or when two halogen atoms interact with a single nucleophilic site. While less common than conventional two-center halogen bonds, bifurcated interactions represent an important motif in supramolecular chemistry.

Although examples of bifurcated halogen bonds involving the 1,4-isomer of diiodotetrafluorobenzene are more extensively documented, the principles can be extended to the 1,3-isomer. pdx.edu For instance, in co-crystals of 1,4-diiodotetrafluorobenzene with certain metal acetylacetonates, the iodine atom forms a bifurcated halogen bond with the two oxygen atoms of the acetylacetonate (B107027) ligand. pdx.edu This demonstrates the capacity of diiodotetrafluorobenzenes to engage in such interactions.

Given the angular disposition of the iodine atoms in this compound, it can conceptually participate in forming bifurcated halogen bonds. For example, when interacting with a chelating ligand containing two nearby nucleophilic atoms, a single iodine atom from this compound could form a bifurcated bond. Conversely, the two iodine atoms could potentially interact with a single, sterically accessible nucleophile. The formation and geometry of such bonds would be highly dependent on the nature and geometry of the halogen bond acceptor.

Competition Between Halogen Bonding and Other Non-Covalent Interactions

In the formation of co-crystals, halogen bonding involving this compound often competes and coexists with other non-covalent interactions such as hydrogen bonding, π-π stacking, and C–H···π interactions. The final supramolecular architecture is determined by the interplay and relative strengths of these various interactions.

In systems containing both halogen and hydrogen bond donors and acceptors, a hierarchy of interactions often emerges. For example, in co-crystals of 1,4-diiodotetrafluorobenzene with aminopyridines, strong N–H···N hydrogen bonds can sometimes take precedence over halogen bonds to the same nitrogen atom. Similarly, in a co-crystal of hexamethylbenzene (B147005) with this compound, the structure is dominated by π-π stacking and C–I···F halogen bonds, while the anticipated C–I···π halogen bonds were not observed. acs.org

Computational studies on co-crystals of pyrimidines with a diiodinated halogen bond donor have shown that donor-acceptor π-stacking interactions can be stronger than the accompanying halogen bonds. acs.org In some cases, there can be cooperativity between π-stacking and halogen bonding, where the presence of one interaction strengthens the other. acs.org However, in other instances, no significant cooperativity or competition is observed. acs.org The balance of these forces dictates the stoichiometry and the packing of the molecules in the crystal lattice.

Electrostatic Potential Analysis in Halogen Bonding

The concept of the σ-hole, which is central to understanding halogen bonding, is visualized and quantified through molecular electrostatic potential (ESP) surface calculations. nih.gov The ESP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, providing a predictive tool for non-covalent interactions.

For this compound, ESP calculations show distinct regions of positive electrostatic potential (the σ-holes) on the iodine atoms, aligned with the C–I bonds. acs.org The magnitude of this positive potential is enhanced by the electron-withdrawing fluorine atoms on the benzene ring. mdpi.com These positive σ-holes are the sites that interact with electron-rich regions (Lewis bases) on other molecules to form halogen bonds.

Analysis of the ESP is crucial for predicting the geometry and strength of halogen bonds. The most favorable interaction occurs when the nucleophilic site of the halogen bond acceptor approaches the halogen atom directly along the axis of the covalent bond, where the positive potential of the σ-hole is at its maximum. nih.gov Deviation from this linear geometry leads to a weaker interaction. nih.gov ESP analysis is therefore an invaluable tool in the rational design of co-crystals and other supramolecular assemblies based on halogen bonding.

Reactions with Nucleophilic Reagents

Polyfluorinated aromatic compounds, including this compound, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atoms activates the aromatic ring towards attack by nucleophiles. In iodinated polyfluorobenzenes, there is a competition between the displacement of a fluorine atom and an iodine atom.

Generally, in reactions with common nucleophiles such as alkoxides and amines, a fluorine atom is preferentially substituted over an iodine atom. This is attributed to the strong electron-withdrawing nature of fluorine which activates the carbon it is attached to, and the fact that fluoride (B91410) is a good leaving group in this context due to the stability of the resulting anion, which is solvated effectively by protic solvents. The reaction typically proceeds via a two-step addition-elimination mechanism (the SNAr mechanism), where the nucleophile first adds to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (fluoride or iodide).

While specific reaction data for this compound with a wide range of nucleophiles is not extensively detailed in readily available literature, its reactivity can be inferred from studies on similar compounds like hexafluorobenzene (B1203771) and iodopentafluorobenzene. For instance, reaction with a strong nucleophile like an alkoxide would be expected to yield a mixture of products where one or more fluorine atoms are replaced by the alkoxy group. The regioselectivity of the substitution on the this compound ring would be influenced by the electronic effects of both the fluorine and iodine substituents, as well as steric factors.

Metal-Involving Noncovalent Interactions and Reactivity

This compound (1,3-di-I-tFb) participates in noteworthy noncovalent interactions with metal centers, influencing the supramolecular assembly and reactivity of the resulting systems. A significant finding is the geometric control over the electrophilic or nucleophilic behavior of a metal center, as demonstrated in studies with a square-planar platinum(II) complex. rsc.org

In a study involving the dithiocarbonato complex [Pt(S₂COEt)₂], it was observed that the geometry of the iodinated perfluoroarene coformer dictates the nature of the metal's interaction. rsc.org When cocrystallized with 1,3-di-I-tFb, the platinum(II) center acts as a nucleophile. rsc.org This interaction leads to the formation of I⋯{dz²-Pt} halogen bonds, a departure from the electrophilic behavior the same metal center exhibits with the linear 1,4-isomer. rsc.org This switch from a {pz-Pt}⋯S semicoordination to an I⋯{dz²-Pt} halogen bond is controlled solely by the geometry of the halogen bond donor, a novel mechanism for controlling metal site behavior in crystal engineering. rsc.org Density Functional Theory (DFT) calculations have corroborated the noncovalent nature of these interactions and elucidated the electronic factors governing this amphiphilic character. rsc.org

Furthermore, 1,3-di-I-tFb has been utilized as a halogen bond donor in the synthesis of metal-organic cocrystals with cobalt(II) complexes. iucr.orgrsc.org In a series of cocrystals with octahedral CoCl₂L₂ complexes (where L = 2,2'-bipyridine or 1,10-phenanthroline), 1,3-di-I-tFb acts as a halogen bond donor to the chloride ligands of the metal complex. iucr.orgrsc.org These structures are governed by Cl⋯I halogen bonds, which direct the crystal packing and result in the formation of one-dimensional halogen-bonded chains. iucr.orgrsc.org This strategy highlights the utility of the M–Cl⋯I motif in the rational design and synthesis of new halogen-bonded metal-organic materials. rsc.org

| Metal Complex | 1,3-di-I-tFb Cocrystal System | Observed Interaction Type | Significance | Reference |

|---|---|---|---|---|

| [Pt(S₂COEt)₂] | [Pt(S₂COEt)₂]·2(1,3-di-I-tFb) | I⋯{dz²-Pt} halogen bond | Demonstrates geometric control over the nucleophilic behavior of the Pt(II) center. | rsc.org |

| CoCl₂(2,2'-bipyridine)₂ | (CoCl₂(C₁₀H₈N₂)₂)·(1,3-di-I-tFb) | Cl⋯I halogen bond | Forms 1D halogen-bonded chains, showcasing the M-Cl⋯I synthon. | iucr.orgrsc.org |

| CoCl₂(1,10-phenanthroline)₂ | (CoCl₂(C₁₂H₈N₂)₂)·(1,3-di-I-tFb) | Cl⋯I halogen bond | Builds extended metal-organic structures through halogen bonding. | iucr.orgrsc.org |

Photoreactivity and Photodimerization in Cocrystals

This compound is an effective template for directing [2+2] photodimerization reactions in the solid state. By forming cocrystals with specific photoactive olefins, it pre-organizes the reactant molecules into geometries that are conducive to cycloaddition upon UV irradiation. This is achieved primarily through the formation of robust N⋯I halogen bonds between the iodine atoms of 1,3-di-I-tFb and nitrogen atoms on the reactant molecules. mdpi.commdpi.com

A prominent example involves the cocrystallization of 1,3-di-I-tFb with trans-1,2-bis(2-pyridyl)ethylene (2,2′-bpe). mdpi.comnih.gov In the resulting 2(1,3-di-I-tFb)·2(2,2′-bpe) cocrystal, the components assemble into one-dimensional chains via N⋯I halogen bonds. mdpi.com These chains then interact through π-stacking, creating an arrangement where molecules of 2,2'-bpe are sandwiched between molecules of 1,3-di-I-tFb. mdpi.com Although the nearest-neighbor C=C bonds are stacked in a criss-crossed fashion, UV irradiation of the cocrystal leads to a stereospecific and quantitative conversion of 2,2′-bpe into rctt-tetrakis(2-pyridyl)cyclobutane (2,2′-tpcb). mdpi.comnih.gov This reactivity, despite the non-ideal alignment, is attributed to the molecules undergoing pedal-like motion within the crystal lattice. mdpi.comnih.gov

The directing ability of 1,3-di-I-tFb has also been demonstrated with unsymmetrical olefins. In cocrystals with trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (B83962) (2,4-bpe), 1,3-di-I-tFb again acts as a halogen-bond donor to facilitate a [2+2] photodimerization. mdpi.com UV irradiation of the (1,3-di-I-tFb)·(2,4-bpe) cocrystal results in a stereospecific, regiospecific, and quantitative conversion to the head-to-head (hh) cyclobutane (B1203170) photoproduct, hh-2,4-tpcb. mdpi.comsemanticscholar.org The formation of this specific regioisomer is dictated by the head-to-head packing of the 2,4-bpe molecules within the crystal structure, which is stabilized by the N⋯I halogen bonds with the 1,3-di-I-tFb template. mdpi.comsemanticscholar.org

| Cocrystal System | Reactant Olefin | Stoichiometry (Template:Olefin) | Key Interaction | Photoproduct | Conversion Yield | Reference |

|---|---|---|---|---|---|---|

| 2(1,3-di-I-tFb)·2(2,2′-bpe) | trans-1,2-bis(2-pyridyl)ethylene (2,2′-bpe) | 1:1 | N⋯I Halogen Bond | rctt-tetrakis(2-pyridyl)cyclobutane (2,2′-tpcb) | Quantitative | mdpi.comnih.gov |

| (1,3-di-I-tFb)·(2,4-bpe) | trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (2,4-bpe) | 1:1 | N⋯I Halogen Bond | head-to-head-tetrakis(pyridyl)cyclobutane (hh-2,4-tpcb) | Quantitative | mdpi.comsemanticscholar.org |

Supramolecular Chemistry and Crystal Engineering with 1,3 Diiodotetrafluorobenzene

Design and Synthesis of Cocrystals

The strategic design and synthesis of cocrystals utilizing 1,3-diiodotetrafluorobenzene (1,3-DITFB) as a key molecular building block is a significant area of research in supramolecular chemistry and crystal engineering. researchgate.netrsc.org This compound, a meta-isomer of diiodotetrafluorobenzene, is notable for its 'bent' geometry, which influences the formation of supramolecular architectures. The primary intermolecular interaction exploited in the formation of these cocrystals is the halogen bond, a directional, non-covalent interaction between the electrophilic region on the iodine atoms of 1,3-DITFB and a nucleophilic site on a partner molecule, often a nitrogen or oxygen atom. rsc.orgresearchgate.net

The synthesis of these cocrystals is often achieved through methods such as liquid-assisted grinding and conventional solution-based crystallization. rsc.orgiiserpune.ac.in These techniques allow for the controlled assembly of 1,3-DITFB with various halogen bond acceptors to form well-defined crystalline solids. rsc.orgiiserpune.ac.in The resulting cocrystals can exhibit a range of structures, from discrete molecular assemblies to one-dimensional chains and more complex networks. nih.govresearchgate.net

Crystal Packing and Molecular Geometry in Cocrystals

The crystal packing and molecular geometry within cocrystals of this compound are fundamentally dictated by the interplay of various noncovalent interactions, with halogen bonding playing a primary directive role. researchgate.netmdpi.com The bent geometry of the 1,3-DITFB molecule, in contrast to its linear 1,4-isomer, introduces a significant directional change in the supramolecular synthons it forms. mdpi.com This often leads to the formation of zig-zag or angular chains and networks rather than the linear arrays commonly observed with 1,4-DITFB. researchgate.net

In the solid state, the molecular geometry of 1,3-DITFB itself is largely consistent with its geometry in its native crystal structure. mdpi.com However, upon cocrystallization, the arrangement of these molecules is heavily influenced by the nature and geometry of the halogen bond acceptor. For instance, in cocrystals with nitrogen-based acceptors, the N···I halogen bond is a dominant feature, dictating the primary assembly of the components. nih.gov

Role of this compound in Directing Supramolecular Assembly

This compound (1,3-DITFB) serves as a crucial directional controller in the formation of supramolecular assemblies due to its distinct molecular geometry and potent halogen bonding capabilities. rsc.org The angular disposition of its two iodine atoms, acting as strong halogen bond donors, predetermines the formation of bent or zig-zag supramolecular motifs. researchgate.net This contrasts with the linear assemblies typically formed by its 1,4-isomer, highlighting the critical role of isomerism in crystal engineering.

The directional nature of the C–I···N and C–I···O halogen bonds formed by 1,3-DITFB with suitable acceptor molecules is a key factor in guiding the self-assembly process. rsc.orgresearchgate.net For instance, in cocrystals with ditopic nitrogen-based acceptors like certain pyrimidines, 1,3-DITFB can direct the formation of one-dimensional zig-zag supramolecular polymers. researchgate.netmdpi.com This predictable, albeit non-linear, connectivity allows for the rational design of specific supramolecular architectures.

Specific Cocrystal Systems (e.g., with Nitrogen-Based Acceptors, Hexamethylbenzene)

The versatility of this compound (1,3-DITFB) as a supramolecular building block is evident in the diverse range of cocrystal systems it forms, particularly with nitrogen-based acceptors and aromatic hydrocarbons like hexamethylbenzene (B147005). rsc.orgnih.govresearchgate.net These systems showcase the directing power of the C–I···N halogen bond and the interplay of various non-covalent interactions.

Cocrystals with Nitrogen-Based Acceptors:

A significant body of research has focused on the cocrystallization of 1,3-DITFB with a variety of nitrogen-containing molecules. These include pyridyl derivatives, pyrimidines, and other heterocyclic compounds. nih.govresearchgate.netmdpi.com

Pyrimidines: Electron-rich pyrimidines have been shown to be effective ditopic halogen bond acceptors for 1,3-DITFB. researchgate.netmdpi.com For example, 5-(4-N,N-dimethylaminophenylethynyl)pyrimidine forms cocrystals with 1,3-DITFB, resulting in the formation of zig-zag one-dimensional supramolecular polymers driven by C–I···N halogen bonds. researchgate.netmdpi.com

trans-1,2-bis(2-pyridyl)ethylene (2,2'-bpe): The cocrystal of 1,3-DITFB with 2,2'-bpe, assembled via N···I halogen bonds, creates a "supramolecular sandwich" structure. nih.gov In this arrangement, the 1,3-DITFB molecules position the 2,2'-bpe molecules in a way that facilitates a [2+2] photodimerization upon UV irradiation, demonstrating how the supramolecular assembly can direct chemical reactivity. nih.gov

Metal Complexes with Nitrogen Ligands: 1,3-DITFB has been cocrystallized with octahedral CoCl₂L₂ complexes (where L is 2,2'-bipyridine (B1663995) or 1,10-phenanthroline). rsc.org In these systems, the halogen bond forms between the iodine of 1,3-DITFB and the chlorine atom of the metal complex, showcasing the versatility of halogen bonding beyond traditional nitrogen or oxygen acceptors. rsc.org

Cocrystal with Hexamethylbenzene (HMB):

The cocrystal formed between 1,3-DITFB and hexamethylbenzene (HMB) presents a particularly interesting and unexpected structure. mdpi.comresearchgate.net

Sandwiched-Layer Structure: This 1:1 cocrystal exhibits a unique sandwiched-layer structure with alternating layers of HMB and 1,3-DITFB. mdpi.comresearchgate.net The HMB molecules form corrugated layers, while the 1,3-DITFB molecules assemble into two-dimensional sheets. mdpi.com

Intermolecular Interactions: The 1,3-DITFB layers are held together by relatively weak C–I···F halogen bonds. mdpi.com The alternating HMB and 1,3-DITFB layers are then stacked via strong π···π stacking interactions. mdpi.com Interestingly, the theoretically predicted C–I···π halogen bonds between HMB and 1,3-DITFB were not observed in the crystal structure. mdpi.com The formation of this specific layered architecture is attributed to the unique geometry of the 1,3-DITFB molecule. mdpi.com

These specific examples highlight the ability of 1,3-DITFB to form a wide array of supramolecular architectures, driven by a combination of strong, directional halogen bonds and weaker, less directional interactions. The resulting crystal structures are highly dependent on the choice of the cocrystal former, demonstrating the principles of molecular recognition in the solid state.

Isostructurality in Halogen-Bonded Supramolecular Salts

Isostructurality, the phenomenon where different chemical compounds crystallize in the same or very similar structures, is a key concept in crystal engineering. While much of the research on isostructurality involving diiodotetrafluorobenzenes has focused on the 1,4-isomer, the principles can be extended to systems involving 1,3-DITFB. The ability to create isostructural materials allows for the systematic tuning of physical properties without altering the fundamental crystal packing.

While specific examples of isostructural series involving 1,3-DITFB are less documented in the provided search results, the underlying principles remain applicable. The bent geometry of 1,3-DITFB would necessitate the use of complementary acceptors to achieve isostructurality with other bent halogen bond donors. The successful design of isostructural halogen-bonded supramolecular salts involving 1,3-DITFB would depend on the careful selection of components with similar shapes and interaction patterns, allowing for the predictable construction of crystalline materials with tailored properties.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering, defined as the understanding and utilization of intermolecular interactions for the design of new solids with desired properties, provides the foundational principles for working with this compound (1,3-DITFB). researchgate.netmdpi.com The application of these principles to 1,3-DITFB systems revolves around leveraging its distinct molecular geometry and its capacity as a potent halogen bond donor to construct predictable and functional supramolecular architectures. researchgate.netrsc.orgmdpi.com

A core principle is the use of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. In the case of 1,3-DITFB, the primary synthon is the C–I···X halogen bond, where X is a halogen bond acceptor, typically a nitrogen or oxygen atom. rsc.orgresearchgate.net The bent nature of the 1,3-DITFB molecule imparts a specific geometry to these synthons, leading to angular or zig-zag assemblies rather than the linear chains often seen with its 1,4-isomer. mdpi.com This inherent directionality is a key tool for crystal engineers to control the topology of the resulting crystal structure.

Predictive Models for Crystal Growth and Morphology

Predicting the growth and final shape (morphology) of crystals is a significant goal in crystal engineering, as these characteristics are crucial for the material's properties and applications. For this compound (1,3-DITFB), predictive models for crystal growth and morphology have been explored, linking the intermolecular interactions within the crystal to its macroscopic form. researchgate.net

One approach involves the use of energy frameworks, which are computational models that visualize and quantify the intermolecular interaction energies within the crystal lattice. researchgate.net By calculating the attachment energy—the energy released when a new molecule attaches to a specific crystal face—it is possible to predict the relative growth rates of different faces. researchgate.netresearchgate.net Faces with higher attachment energies are predicted to grow faster, and consequently, are less likely to be expressed in the final crystal habit. Conversely, faces with lower attachment energies grow more slowly and are more prominent in the final morphology.

A study on the native crystal of 1,3-DITFB examined its platelet-like crystal habit in relation to its calculated energy framework pattern. researchgate.net This analysis led to the proposal of a predictive model that explained the observed faster growth in the direction, which corresponds to the direction of maximum attachment energy. researchgate.net Such models, which connect the anisotropic nature of the intermolecular forces within the crystal to the anisotropic growth rates, provide a powerful tool for understanding and potentially controlling the morphology of molecular crystals. researchgate.netmdpi.com

The following table summarizes the key intermolecular interactions in the native crystal of 1,3-DITFB and their calculated energies, which form the basis for such predictive models.

| Interaction Type | Interaction Energy (kJ/mol) |

| I···I Halogen Bond | -6.9 |

| C–I···F Halogen Bond | -1.65 |

| Dispersion Forces (HMB layers) | Not explicitly quantified but significant |

| π···π Stacking (HMB-DITFB) | Not explicitly quantified but significant |

| Data derived from computational analyses of the crystal structures. mdpi.commdpi.com |

These predictive models, while still an area of active research, represent a crucial step towards the rational design of crystalline materials with specific shapes and sizes, a key objective of crystal engineering. researchgate.netresearchgate.net

Engineering Metal Site Behavior and Electrophilic-Nucleophilic Switching

A groundbreaking study has demonstrated that the geometry of halogen bond donors can control the electrophilic or nucleophilic behavior of metal centers in supramolecular systems. rsc.org This was shown through the co-crystallization of the dithiocarbonato complex [Pt(S₂COEt)₂] with different isomers of diiodotetrafluorobenzene. rsc.org

When this compound (1,3-FIB) was used as the co-former, the platinum(II) center of the complex exhibited nucleophilic behavior. rsc.org This is a significant finding, as it shows that the choice of the halogen bond donor's geometry—in this case, the meta-arrangement of the iodine atoms—directly dictates the nature of the metal-involving noncovalent interaction. rsc.org Specifically, the interaction observed was a halogen bond between the iodine atom of 1,3-FIB and the dz²-orbital of the platinum(II) center (I⋯{dz²-Pt}). rsc.orgresearchgate.net

This discovery of geometry-controlled switching provides a new strategy for designing and controlling the assembly of supramolecular structures that involve metal complexes. rsc.org

Table 1: Interaction of Platinum(II) Complex with Diiodotetrafluorobenzene Isomers

| Halogen Bond Donor | Pt(II) Site Behavior | Type of Interaction | Interacting Orbitals |

| This compound | Nucleophilic | Halogen Bond | I⋯{dz²-Pt} |

| 1,4-Diiodotetrafluorobenzene (B1199613) | Electrophilic | Semicoordination | {pz-Pt}⋯S |

| Data sourced from a study on geometry-controlled electrophilic-nucleophilic switching. rsc.org |

Supramolecular Gels and Functional Materials

Halogen bonding is a powerful and directional tool used in the design of functional supramolecular materials, including soft materials like liquid crystals and supramolecular gels. oup.comnih.govresearchgate.net The use of diiodotetrafluorobenzenes as robust halogen-bond donors has been instrumental in this field. mdpi.com For instance, the gelation of certain bis(pyridyl urea) compounds, which are typically poor gelators on their own, can be triggered by the addition of a diiodotetrafluorobenzene molecule. acs.org This halogen bond-induced gelation occurs because the diiodotetrafluorobenzene sequesters the pyridyl groups, preventing them from forming interactions that inhibit the formation of the fibrous networks necessary for a gel. acs.org While specific studies detailing the formation of supramolecular gels with the 1,3-isomer are not prominent, its capacity to form diverse, solid-state functional materials through co-crystallization is well-documented.

This compound has been successfully used to create a variety of co-crystals, which are themselves a class of functional materials. These crystalline structures are built through specific intermolecular interactions, primarily halogen bonds.

Key examples include:

Co-crystals with Pyrimidines: It forms 1:1 co-crystals with ditopic halogen-bond acceptors like 5,5′-bipyrimidine and 1,2-bis(pyrimidin-5-yl)ethyne. researchgate.net In these structures, each pyrimidine (B1678525) group acts as a single halogen-bond acceptor, leading to the formation of one-dimensional "zig-zag" supramolecular polymers. researchgate.net

Co-crystals with Hexamethylbenzene (HMB): A co-crystal of this compound and HMB was found to have an unusual sandwiched-layer structure. mdpi.com In this arrangement, layers of HMB alternate with layers of 1,3-DITFB. mdpi.com The 1,3-DITFB molecules form a 2D sheet through C–I···F halogen bonds, and these sheets are stacked with HMB layers via strong π···π stacking interactions. mdpi.com The unique geometry of the 1,3-isomer is considered crucial for the formation of this specific layered structure. mdpi.com

Co-crystals with Thiones and Selones: this compound readily forms co-crystals with heterocyclic thiones and selones, driven by I⋯S and I⋯Se halogen bonds. iucr.org These represent the first reported examples of halogen-bonded co-crystals between 1,3-DITFB and a thiourea (B124793) or selenourea (B1239437) molecule. iucr.org

These examples underscore the utility of this compound in crystal engineering to build complex and functional supramolecular architectures.

Table 2: Supramolecular Assemblies with this compound

| Co-former | Resulting Structure/Material | Key Interactions |

| [Pt(S₂COEt)₂] | 1D Supramolecular Chain | I⋯Pt Halogen Bond |

| 5,5′-bipyrimidine | 1D Zig-Zag Polymer | N⋯I Halogen Bond |

| 1,2-bis(pyrimidin-5-yl)ethyne | 1D Zig-Zag Polymer | N⋯I Halogen Bond |

| Hexamethylbenzene | Sandwiched-Layer Co-crystal | C–I···F Halogen Bond, π···π Stacking |

| Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione | Discrete Co-crystal | I⋯S Halogen Bond |

| Hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-selone | Discrete Co-crystal | I⋯Se Halogen Bond |

| Data compiled from various studies on co-crystallization. rsc.orgresearchgate.netmdpi.comiucr.org |

Advanced Spectroscopic and Computational Characterization of 1,3 Diiodotetrafluorobenzene and Its Assemblies

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive tool for determining the precise three-dimensional arrangement of atoms in the solid state. For 1,3-diiodotetrafluorobenzene, which is liquid at ambient temperature, single-crystal X-ray diffraction (SC-XRD) required low-temperature techniques. scholaris.ca

The solid-state structure of pure 1,3-DITFB was determined by cooling the liquid in a sealed capillary, resulting in the formation of acicular crystals suitable for SC-XRD analysis. scholaris.ca The analysis revealed that each iodine atom participates in intermolecular halogen bonds, acting as both a donor and an acceptor. scholaris.ca These weak I···I interactions, with a measured contact distance of 4.016(2) Å, are a key feature of the crystal packing. scholaris.cahmdb.ca

In co-crystals, 1,3-DITFB demonstrates its capacity to form robust halogen bonds with various acceptor molecules. A notable example is the co-crystal formed with hexamethylbenzene (B147005) (HMB), which exhibits an unusual sandwiched-layer structure. wikipedia.org In this assembly, alternating layers of HMB and 1,3-DITFB are held together by strong π···π stacking interactions. wikipedia.org Within the 1,3-DITFB layer itself, the molecules are organized into a 2D sheet through C–I···F halogen bonds. wikipedia.org This layered arrangement contrasts with the structures formed by its isomers, highlighting the influence of the meta-substitution pattern on the supramolecular architecture. wikipedia.org

Studies on co-crystals with nitrogen-containing heterocycles, such as 4,4′,6,6′-tetramethyl-2,2′-bipyrimidine, show that strong C–I⋯N halogen bonds can successfully compete with the π···π stacking interactions that might otherwise form between two 1,3-DITFB molecules. researchgate.netrsc.org The versatility of 1,3-DITFB as a halogen-bond donor is further demonstrated in its co-crystals with heterocyclic diazepine-based thiones and selones, where intermolecular I⋯S and I⋯Se halogen bonds are the primary directing forces in the crystal assembly. iucr.org

| Parameter | This compound (Pure) | 1,3-DITFB · Hexamethylbenzene Co-crystal |

|---|---|---|

| Formula | C₆F₄I₂ | C₁₈H₁₈F₄I₂ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Cmcm |

| Key Intermolecular Interactions | I···I Halogen Bonds (4.016(2) Å) | C–I···F Halogen Bonds, π···π Stacking |

| Reference | scholaris.ca | wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the electronic environment of nuclei, providing valuable information on molecular structure and intermolecular interactions in both solution and the solid state.

Solid-state NMR (SSNMR) is particularly well-suited for investigating non-covalent interactions like halogen bonds in crystalline materials. Techniques such as cross-polarization magic-angle spinning (CP/MAS) can be used to selectively observe different components of a co-crystal and detect proximity between them. iucr.orgresearchgate.net For instance, ¹⁹F → ¹³C CP/MAS experiments can confirm the formation of a co-crystal between a fluorinated donor and a hydrocarbon acceptor by showing that polarization can be transferred from the fluorine nuclei of the donor to the carbon nuclei of the acceptor. iucr.orgresearchgate.net While this technique has been effectively applied to the halogen-bonded co-crystals of the related isomer, 1,4-diiodotetrafluorobenzene (B1199613), specific SSNMR studies detailing these non-covalent interactions for assemblies of this compound were not present in the searched literature. scholaris.caalfa-chemistry.com

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive probe for NMR spectroscopy. wikipedia.org ¹⁹F NMR is characterized by a very wide range of chemical shifts, which makes it an excellent tool for identifying and differentiating between various fluorine-containing compounds and subtle changes in their electronic environments. wikipedia.orgiucr.org The chemical shifts are sensitive to the nature of substituents on the aromatic ring, and substituent shielding parameters can be derived to help identify polyfluoroaromatic compounds. iucr.org Despite the utility of this technique, specific ¹⁹F NMR chemical shift and coupling constant data for this compound were not detailed in the available search results.

Carbon-13 (¹³C) NMR spectroscopy can detect changes in the electronic environment of carbon atoms upon the formation of intermolecular interactions. In halogen-bonded co-crystals, the ¹³C resonance of the carbon atom covalently bonded to the iodine (C–I) is of particular interest. Studies on the co-crystals of the 1,4-isomer have shown that the formation of a halogen bond to the iodine atom typically causes a downfield shift (an increase in ppm) for the C–I signal, providing direct evidence of the interaction. scholaris.ca For example, a shift of +1.6 ppm for the C-I carbon was observed in a 2:1 co-crystal of 1,4-diiodotetrafluorobenzene. researchgate.netresearchgate.net While ¹³C NMR has been used to characterize co-crystals involving this compound, such as those with diazepine-based thiones, the reported data focused on the acceptor molecule, and a detailed analysis of the chemical shift changes for the C-I carbon of the 1,3-DITFB component was not available in the searched literature. rsc.org

Computational Chemistry and Theoretical Analysis

Theoretical calculations are indispensable for understanding the nature and strength of intermolecular interactions that are difficult to quantify experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules and their assemblies. DFT calculations have been instrumental in characterizing the non-covalent interactions involving this compound.

In the study of the co-crystal of 1,3-DITFB and hexamethylbenzene (HMB), calculations at the PBE0-D3(BJ)/def2-TZVPP level of theory were used to quantify the interaction energies. wikipedia.org These calculations revealed that while a C–I···π halogen-bonded complex was the most stable in the gas phase (interaction energy of -7.40 kcal/mol), this interaction was not present in the final crystal structure. wikipedia.org Instead, the crystal packing is dominated by π···π stacking interactions between HMB and 1,3-DITFB and weaker C–I···F halogen bonds within the 1,3-DITFB layers. wikipedia.org The interaction energy for a single C–I···F bond was calculated to be -1.65 kcal/mol. wikipedia.org

DFT calculations (ωB97XD/aug-cc-pVTZ) were also performed to analyze the halogen bonds between 1,3-DITFB and halide anions. These studies help to quantify the strength of these interactions and analyze the contributions of different energy components, such as electrostatic and orbital interactions. Furthermore, computational analysis of the native 1,3-DITFB crystal using the CE-B3LYP/DGDZVP model calculated the intermolecular interaction energy of the I···I halogen-bonded pairs to be -6.9 kJ/mol, categorizing it as a weak halogen bond. scholaris.ca

| Interacting Species | Interaction Type | Calculated Interaction Energy | Computational Method | Reference |

|---|---|---|---|---|

| 1,3-DITFB · Hexamethylbenzene | C–I···π Halogen Bond (gas phase) | -7.40 kcal/mol | PBE0-D3(BJ)/def2-TZVPP | wikipedia.org |

| 1,3-DITFB Dimer | C–I···F Halogen Bond (in crystal) | -1.65 kcal/mol | PBE0-D3(BJ)/def2-TZVPP | wikipedia.org |

| 1,3-DITFB Dimer | I···I Halogen Bond (in crystal) | -6.9 kJ/mol | CE-B3LYP/DGDZVP | scholaris.ca |

| 1,3-DITFB · Halide Anions | C–I···X⁻ Halogen Bond | Data available in source | ωB97XD/aug-cc-pVTZ |

Intermolecular Interaction Energy Calculations and Energy Frameworks

Computational analyses, particularly intermolecular interaction energy calculations and the generation of energy frameworks, have been instrumental in understanding the crystal packing of this compound (1,3-DITFB). These calculations, often performed using software like CrystalExplorer with density functional theory (DFT) methods (e.g., CE-B3LYP/DGDZVP), quantify the strength of various non-covalent interactions within the crystal lattice. mdpi.comresearchgate.net

In the solid-state structure of pure 1,3-DITFB, energy framework analysis reveals a distinct layered pattern. mdpi.comresearchgate.net The calculations indicate that while I···I halogen bonds are present, they are relatively weak, with interaction energies around -6.9 kJ/mol. mdpi.comresearchgate.net In contrast, the interactions within the {010} layers are significantly stronger, with energies of -19.7 and -23.7 kJ/mol. mdpi.comresearchgate.net This suggests that the crystal packing is largely governed by close packing principles rather than being dominated by specific, highly directional halogen bonds. mdpi.com The total energy of intermolecular interactions appears to correlate with the number of short I···F and C···F contacts. mdpi.com

Energy framework analysis also provides insights into the crystal habit. For 1,3-DITFB, the distinct {010} layered pattern of the energy frameworks would predict the formation of platelet-like crystals with a (010) main face. mdpi.comresearchgate.net However, experimental observations under certain crystallization conditions have shown needle-like crystals elongated in the mdpi.com direction. mdpi.comresearchgate.net This discrepancy can be explained by examining the attachment energies. The calculated attachment energy for a 1,3-DITFB molecule to the (001) face is higher than to the (100) face, suggesting faster crystal growth along the mdpi.com direction. mdpi.comresearchgate.netresearchgate.net

In co-crystals, such as with hexamethylbenzene (HMB), interaction energy calculations show that the π···π stacking interaction between HMB and 1,3-DITFB is the most significant non-covalent force. mdpi.com The interaction energy for the π-stacked 1,3-DITFB dimer itself is calculated to be -7.01 kcal/mol. mdpi.com In a 1,3-DITFB tetramer, the interaction energy of a C–I···F halogen bond is -1.65 kcal/mol. mdpi.com

Table 1: Calculated Intermolecular Interaction Energies for this compound and its Assemblies

| Interacting Species | Interaction Type | Interaction Energy (kJ/mol) | Interaction Energy (kcal/mol) | Reference |

| 1,3-DITFB Dimer | I···I Halogen Bond | -6.9 | -1.65 | mdpi.comresearchgate.net |

| 1,3-DITFB within {010} layers | Multiple Contacts | -19.7 / -23.7 | -4.71 / -5.66 | mdpi.comresearchgate.net |

| 1,3-DITFB Dimer | π···π Stacking | - | -7.01 | mdpi.com |

| 1,3-DITFB Tetramer | C–I···F Halogen Bond | - | -1.65 | mdpi.com |

| 1,3-DITFB with Hexamethylbenzene | π···π Stacking | - | Strongest interaction | mdpi.com |

Molecular Electrostatic Potentials (MEP) and Sigma-Holes

Molecular electrostatic potential (MEP) surfaces are a powerful tool for visualizing the charge distribution on a molecule and predicting its non-covalent interaction sites. For this compound, MEP calculations reveal distinct regions of positive and negative electrostatic potential that are crucial for its role as a halogen bond donor.

Calculations performed at the PBE0-D3(BJ)/def2-TZVPP level of theory show that the most positive electrostatic potential on the surface of 1,3-DITFB is located on the extensions of the C–I bonds. mdpi.com This region of positive potential is known as a "sigma-hole" (σ-hole). wiley-vch.de The σ-hole arises from the anisotropic distribution of electron density around the iodine atom when it is covalently bonded to an electron-withdrawing carbon atom. wiley-vch.deacs.org For 1,3-DITFB, the maximum value of this positive σ-hole (Vmax) has been calculated to be +30.76 kcal/mol. mdpi.commdpi.com This significant positive potential makes the iodine atoms in 1,3-DITFB potent electrophilic sites, enabling them to form strong halogen bonds with Lewis bases. mdpi.comwiley-vch.de

In addition to the σ-holes on the iodine atoms, 1,3-DITFB also possesses regions of positive potential perpendicular to the molecular plane, referred to as π-holes. mdpi.com Conversely, the fluorine atoms on the benzene (B151609) ring exhibit negative electrostatic potentials, making them potential halogen bond acceptors. mdpi.com The presence of these distinct positive and negative regions on the MEP surface explains the diverse range of intermolecular interactions observed for 1,3-DITFB, including I···N, I···O, and I···F halogen bonds, as well as π···π stacking interactions. mdpi.commdpi.commdpi.com The concept of the σ-hole is fundamental to understanding the directionality and strength of these halogen bonds. wiley-vch.deacs.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a visual representation of the close contacts between molecules. This technique has been applied to study the packing of this compound in its co-crystals. nsf.govfurman.eduresearchgate.net

The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. These plots show the distribution of contact types and their relative frequency. For example, in a co-crystal of a pyrene (B120774) derivative with 1,4-diiodotetrafluorobenzene, H···H and H···F contacts were found to be major contributors to the crystal packing, with 28.3% and 21.8% of the total surface area, respectively. mdpi.com Similar analyses on 1,3-DITFB systems provide valuable insights into the hierarchy and cooperativity of the various non-covalent interactions at play. nsf.govfurman.edu

Quantum Mechanical Calculations for Supramolecular Synthon Optimization

Quantum mechanical (QM) calculations are a predictive tool in crystal engineering, used to design and optimize supramolecular synthons before their experimental realization. researchgate.netmolaid.com These calculations can assess the geometric and energetic favorability of specific intermolecular interactions, guiding the selection of complementary molecules for co-crystallization. researchgate.net

In the context of halogen bonding, QM calculations, often using DFT methods, can model the interaction energies and electronic properties (like MEP) to predict the compatibility between a halogen bond donor, such as this compound, and a potential acceptor. richmond.edu For example, theoretical calculations have been successfully used to identify suitable candidates for forming specific supramolecular motifs, such as symmetrical bifurcated halogen bonds. researchgate.net

While specific QM studies focusing on the optimization of synthons involving 1,3-DITFB are part of the broader research effort, the general principle has been well-established with its para-isomer, 1,4-DITFB. researchgate.netmdpi.com For instance, QM calculations showed that 1,4-DITFB was a good candidate for forming symmetrical bifurcated halogen bonds, a prediction that was later confirmed experimentally. researchgate.net Such computational pre-screening increases the probability of successfully synthesizing novel supramolecular architectures with desired properties. researchgate.net The application of these methods to the less predictable, bent geometry of 1,3-DITFB is crucial for designing complex, multi-component assemblies where it acts as a key structural component. nsf.gov

Emerging Research Directions and Potential Applications

Development of Novel Organic Materials and Semiconductors

1,3-Diiodotetrafluorobenzene is increasingly utilized as a structural synthon for the rational design of novel organic materials through co-crystallization. By forming strong and highly directional halogen bonds with various halogen bond acceptors, it facilitates the self-assembly of complex supramolecular architectures. These resulting co-crystals can exhibit promising functional properties, including fluorescence, phosphorescence, and optical waveguiding, making them candidates for advanced photoelectric materials. oup.comsciengine.com

The ability of diiodotetrafluorobenzenes to form co-crystals with a diverse range of Lewis bases—such as nitrogen-containing compounds, chalcogenides, and aromatic hydrocarbons—allows for the construction of materials with varied dimensionalities, from discrete assemblies to infinite one-, two-, or three-dimensional networks. oup.com The specific 1,3-substitution pattern of this compound, compared to its more commonly studied 1,4-isomer, offers a different geometric vector for assembling these materials, enabling the creation of unique crystal packings and, consequently, novel material properties. Research has shown that even subtle changes in the structure of the halogen bond donor can significantly impact the final supramolecular structure.

| Halogen Bond Acceptor Type | Resulting Supramolecular Structure | Potential Application | Reference |

|---|---|---|---|

| Thioureas | 1D Halogen-bonded chains | Crystal engineering, functional materials | researchgate.net |

| Pyridine Derivatives | Discrete assemblies, 1D chains | Photoelectric materials, supramolecular gels | oup.com |

| N-heterocyclic chalcogenones | Halogen-bonded complexes (C–I···S bonds) | Functional organic materials | researchgate.net |

The development of organic semiconductors is another area where building blocks like this compound are relevant. omec.org.uk The performance of organic field-effect transistors (OFETs) and other electronic devices is highly dependent on the molecular packing and intermolecular interactions within the semiconductor layer. rsc.orgfrontiersin.org By using halogen bonding to control the solid-state arrangement of conjugated molecules, researchers can fine-tune the electronic coupling and charge transport pathways, potentially leading to materials with enhanced charge carrier mobility. omec.org.uk The strong, directional interactions provided by this compound can enforce a desirable co-planar arrangement or stacking of semiconducting molecules, a key factor for efficient device performance.

Applications in Advanced Catalysis and Reaction Design

Beyond materials science, aryl iodides are emerging as powerful catalysts in organic synthesis, particularly in reactions involving hypervalent iodine intermediates. The catalytic cycle typically involves the oxidation of the aryl iodide(I) to a highly reactive iodine(III) species, which then effects a desired chemical transformation before being reduced back to its initial state.

This compound and similar electron-deficient aryl iodides are particularly effective in this role. The electron-withdrawing fluorine atoms stabilize the high oxidation state of the iodine(III) center, making the catalyst more efficient and robust. A notable application is the catalytic 1,3-difunctionalization of cyclopropanes. nih.gov In this process, the aryl iodide catalyst activates the C-C bond of the cyclopropane (B1198618) ring, allowing for the stereospecific introduction of two functional groups, such as fluorine atoms, in a 1,3-relationship. nih.govharvard.edu This strategy provides a valuable tool for synthesizing molecules with specific conformational properties, as 1,3-difluoroalkanes are known to adopt predictable shapes due to dipole minimization effects. nih.gov

The versatility of this catalytic strategy is demonstrated by its application to a range of 1,3-oxidation reactions. By modifying the reaction conditions and nucleophiles, a variety of functional groups can be installed.

| Reaction Type | Nucleophile/Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Difluorination | Fluoride (B91410) source | 1,3-Difluoride | nih.gov |

| 1,3-Fluoroacetoxylation | Acetic acid | 1,3-Fluoroacetate | nih.gov |

| 1,3-Dihydroxylation | Trifluoroacetic acid (followed by hydrolysis) | 1,3-Diol | nih.gov |

| 1,3-Aminoalkoxylation | Nitrile (Ritter-type reaction) | 1,3-Amino alcohol derivative | nih.gov |

| 1,3-Diamination | Sulfonamide/BF₃·OEt₂ | 1,3-Diamine derivative | nih.gov |

This catalytic approach, utilizing practical and commercially available reagents, demonstrates the power of reaction design in accessing complex and stereochemically rich molecules from simple starting materials. nih.govharvard.edu

Expansion of Halogen Bonding Applications Beyond Crystal Engineering

While crystal engineering has been the primary playground for halogen bonding, the unique properties of this non-covalent interaction are driving its expansion into other domains of chemistry. oup.com this compound, as a strong halogen bond donor, is at the forefront of this expansion. The strength and directionality of the C–I···X bond are being harnessed for applications in solution, in the formation of soft materials, and for anion recognition. oup.com

Anion Recognition and Transport: The electrophilic region on the iodine atoms of this compound can interact strongly with anions, which act as Lewis bases. acs.org This interaction forms the basis for designing receptors for anion recognition and sensing. Theoretical studies have confirmed the formation of strong halogen bonds between diiodotetrafluorobenzenes and halide anions. acs.org This capability could be exploited in the development of new sensors or phase-transfer catalysts where binding a specific anion is a key step.

Soft Materials: The self-assembly principles of halogen bonding are not limited to the formation of rigid, crystalline solids. These interactions are also being explored for the creation of "soft" materials like supramolecular gels and liquid crystals. oup.com By designing systems where this compound interacts with complementary, often flexible, halogen bond acceptors, it is possible to generate extended networks that can trap solvents to form gels or induce long-range order to create liquid crystalline phases.

Organocatalysis: Halogen bonding is also being investigated as a tool in organocatalysis. A catalyst containing a halogen bond donor moiety can bind to and activate a substrate by interacting with a Lewis basic site (e.g., a carbonyl oxygen). This pre-organization can lower the activation energy of a reaction or control its stereochemical outcome. The well-defined geometry and tunable strength of the halogen bonds provided by donors like this compound make them highly attractive for the design of new classes of organocatalysts.

The extension of halogen bonding from a crystallographic curiosity to a functional tool in solution-phase chemistry and soft matter represents a significant evolution in supramolecular chemistry, with this compound serving as a key enabling molecule. oup.com

常见问题

Basic Research Questions

Q. How is 1,3-diiodotetrafluorobenzene utilized in cocrystal engineering, and what analytical methods confirm these structures?

- Methodological Answer : this compound (1,3-DITFB) acts as a halogen bond (X-bond) donor, forming cocrystals with electron-rich partners like trans-1,2-bis(2-pyridyl)ethylene (2,2'-bpe) or 4,3':5',4"-terpyridine. These cocrystals are stabilized by directional N···I interactions . Structural confirmation requires single-crystal X-ray diffraction (XRD) to resolve halogen bond geometries (e.g., bond distances ~2.8–3.0 Å) and density functional theory (DFT) calculations (e.g., PBE0-D3/def2-TZVPP level) to quantify interaction energies (e.g., 7.77–8.00 kcal/mol) .

Q. What synthetic routes are commonly employed to prepare this compound derivatives for halogen bonding studies?

- Methodological Answer : 1,3-DITFB derivatives are synthesized via nucleophilic substitution. For example, treatment with methyl lithium at −78°C yields dilithiotetrafluorobenzene intermediates . Cocrystallization with organic bases (e.g., tetramethylisoindolin-2-yloxyl) involves slow evaporation from non-polar solvents (e.g., dichloromethane/hexane), ensuring stoichiometric control (e.g., 2:2 cyclic tetramers) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to its classification as a skin/eye irritant (H315, H319). Storage should be in airtight containers under inert gas (e.g., N₂) to prevent iodine loss. Waste disposal must follow halogenated compound guidelines, avoiding aqueous or oxidative conditions .

Advanced Research Questions

Q. How can computational methods predict halogen bonding behavior in 1,3-DITFB cocrystals?

- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) model electrostatic potentials to identify σ-hole regions on iodine atoms. Non-covalent interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) analyze bond critical points. For example, PBE0-D3/def2-TZVPP optimizes geometries and calculates interaction energies, validating experimental XRD data . Molecular dynamics simulations further predict stability under thermal stress .

Q. What strategies resolve contradictions in halogen bond donor strength when designing 1,3-DITFB cocrystals?

- Methodological Answer : Conflicting donor strengths arise from competing electron-withdrawing effects (fluorine substituents) and steric hindrance. Systematic screening of bases (e.g., pyridines vs. amines) identifies optimal steric/electronic matches. Variable-temperature XRD and isothermal titration calorimetry (ITC) quantify thermodynamic parameters (ΔG, ΔH) to refine design rules .

Q. How does 1,3-DITFB enable photoresponsive materials through [2+2] photodimerization?

- Methodological Answer : In cocrystals with 2,2'-bpe, UV irradiation induces [2+2] cycloaddition of C=C bonds. Reaction progress is monitored via UV-Vis spectroscopy (absorbance loss at 310 nm) and HPLC-MS. Crystal engineering ensures proper alignment (≤4.2 Å between double bonds) for regioselectivity . Post-reaction XRD confirms structural changes .

Q. What role does 1,3-DITFB play in halogen-bonded deep eutectic solvents (DES)?

- Methodological Answer : 1,3-DITFB forms DES with 1,3-dithiane (eutectic point at 13.7°C) via I···S interactions. Differential scanning calorimetry (DSC) identifies eutectic composition, while Raman spectroscopy confirms halogen bonding. These DES are used in green chemistry for metal-ion extraction or catalysis, leveraging their low volatility and tunable polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。